丁香酚

描述

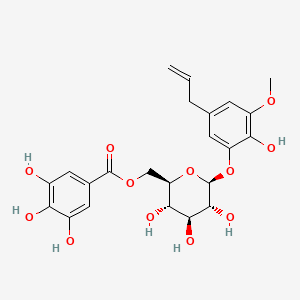

Pimentol is a glycoside.

Pimentol is a natural product found in Pimenta dioica and Melaleuca ericifolia with data available.

科学研究应用

抗氧化特性和健康益处

丁香酚: , 主要存在于牙香薄荷精油中,因其强大的抗氧化作用而闻名。丁香酚中的生物活性化合物,特别是丁香油酚,对其促进健康的特性起着重要作用。 这些抗氧化剂在对抗氧化应激方面至关重要,可能有助于预防与过量氧自由基形成相关的疾病 .

食品工业应用

在食品领域,丁香酚的抗氧化特性通过防止氧化来延长产品的保质期。 它的应用不仅限于防腐,还增强了风味,以其肉桂、丁香和肉豆蔻般的香气为烹饪作品增添独特的深度 .

化妆品行业应用

化妆品行业重视丁香酚的香味和防腐性能。它被用于香水和护肤品的配方中。 它的抗氧化作用也起着抗衰老产品的作用,有助于保护皮肤免受环境压力源的伤害 .

制药应用

丁香酚的药用特性在制药行业得到利用。 它的抗炎和止痛作用使其成为天然疗法和非处方药物成分的候选者 .

农业益处

在农业方面,丁香酚可用作天然杀虫剂,利用其特性保护作物免受害虫侵害,而不会产生与合成化学物质相关的有害副作用。 这种应用支持可持续农业实践 .

发酵过程研究

PIMENTO 项目专注于发酵食品的创新,丁香酚可以在增强发酵过程中发挥作用。 它的抗菌特性可以提高发酵产品的安全性和质量 .

兽医

在兽医领域,丁香酚正在探索其作为动物饲料中天然添加剂的潜力。 它可以通过提供抗氧化益处和对抗常见病原体来改善动物健康和生长速度 .

环境应用

丁香酚在环境保护中的作用是新兴的研究领域。 它中和自由基的能力表明其在污染控制和绿色技术开发中的潜在应用 .

生物活性

Pimentol, a phenolic compound with the chemical formula , has garnered attention in recent years due to its diverse biological activities. This article explores its chemical properties, biological activities, and relevant case studies, emphasizing its potential applications in health and medicine.

Chemical Structure and Properties

Pimentol is classified as a phenolic compound, which are known for their antioxidant properties. The structure of Pimentol includes multiple hydroxyl groups that contribute to its reactivity and biological activity. Its molecular structure can be represented as follows:

Biological Activities

Pimentol exhibits a range of biological activities, including:

- Antioxidant Activity : Pimentol has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage linked to various diseases, including cancer and cardiovascular conditions .

- Anti-inflammatory Effects : Research indicates that Pimentol can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This activity suggests potential therapeutic applications in treating inflammatory diseases .

- Antimicrobial Properties : Pimentol demonstrates efficacy against various pathogens, making it a candidate for developing natural preservatives and antimicrobial agents .

- Anticancer Potential : Preliminary studies suggest that Pimentol may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .

1. Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of Pimentol using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated a significant reduction in DPPH radical concentration, with an IC50 value of approximately 45 μg/mL, demonstrating its potent antioxidant capabilities .

2. Anti-inflammatory Mechanisms

In vitro experiments showed that Pimentol reduced the expression of TNF-α and IL-6 in activated macrophages. The study concluded that Pimentol's ability to downregulate these inflammatory markers could be beneficial in managing chronic inflammatory conditions .

3. Antimicrobial Efficacy

Pimentol was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 μg/mL for both strains, indicating its potential as a natural antimicrobial agent .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxy-3-methoxy-5-prop-2-enylphenoxy)oxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O12/c1-3-4-10-5-14(32-2)18(27)15(6-10)34-23-21(30)20(29)19(28)16(35-23)9-33-22(31)11-7-12(24)17(26)13(25)8-11/h3,5-8,16,19-21,23-30H,1,4,9H2,2H3/t16-,19-,20+,21-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQREKVEOMIWQF-JTLUYSSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)CC=C)OC2C(C(C(C(O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)CC=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50161857 | |

| Record name | Pimentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141913-95-3 | |

| Record name | β-D-Glucopyranoside, 2-hydroxy-3-methoxy-5-(2-propen-1-yl)phenyl, 6-(3,4,5-trihydroxybenzoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141913-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pimentol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141913953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIMENTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U53LNA6A3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions pimentol exhibits strong antioxidant activity. How does this translate to potential benefits within a biological system?

A1: Pimentol demonstrates potent free radical scavenging abilities, effectively inhibiting the formation of malondialdehyde (MDA) from 2-deoxyribose and the hydroxylation of benzoate by neutralizing hydroxyl radicals []. This activity is comparable to alpha-tocopherol, a well-known antioxidant []. By scavenging these reactive oxygen species, pimentol could potentially protect cells and tissues from oxidative damage, which is implicated in various diseases. Additionally, pimentol effectively inhibits the formation of pentosidine [], a marker of advanced glycation end products (AGEs), further suggesting a role in mitigating age-related complications and diabetic complications.

Q2: One study highlights pimentol's ability to inhibit ovalbumin permeation through Caco-2 cell monolayers. What is the significance of this finding?

A2: The Caco-2 cell monolayer model is widely used to study intestinal absorption and permeability []. Pimentol's ability to hinder ovalbumin permeation through this model suggests it might influence the intestinal absorption of certain molecules []. This finding has implications for understanding potential interactions with food components or drugs. Furthermore, structure-activity relationship studies indicate that the presence of a catechol structure in pimentol plays a crucial role in this inhibitory activity [], providing valuable insights for further research.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。